molecular formula C14H11ClO2 B14485669 2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one CAS No. 65250-78-4

2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one

Cat. No.: B14485669
CAS No.: 65250-78-4
M. Wt: 246.69 g/mol
InChI Key: DZWUFVBPAVKZQD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a hydroxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with 3-hydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethan-1-one: Similar structure but with the hydroxy group in the para position.

    2-(4-Chlorophenyl)-1-(2-hydroxyphenyl)ethan-1-one: Similar structure but with the hydroxy group in the ortho position.

    2-(4-Bromophenyl)-1-(3-hydroxyphenyl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-1-(3-hydroxyphenyl)ethan-1-one is unique due to the specific positioning of the hydroxy and chloro groups, which influence its reactivity and biological activity. The presence of the hydroxy group in the meta position relative to the ethanone backbone provides distinct chemical properties compared to its ortho and para analogs.

Properties

CAS No.

65250-78-4

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(3-hydroxyphenyl)ethanone

InChI

InChI=1S/C14H11ClO2/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9,16H,8H2

InChI Key

DZWUFVBPAVKZQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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